![molecular formula C9H16O B1147789 cis-4-Nonenal CAS No. 2277-15-8](/img/no-structure.png)
cis-4-Nonenal
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Description
Synthesis Analysis
The synthesis of compounds related to cis-4-Nonenal, such as 4-hydroxy-2E-nonenal and its derivatives, has been explored through various methods. For instance, the facile one-step synthesis of 4-hydroxy-2E-nonenal and its dimethyl acetal has been achieved via a cross-metathesis reaction between commercially available octen-3-ol and acrolein or its dimethyl acetal (Soulère, Queneau, & Doutheau, 2007). This method provides a straightforward approach to synthesizing this class of compounds, which can be extended to the synthesis of other related aldehydes.
Molecular Structure Analysis
The analysis of molecular structures related to this compound, such as isothiochromans and their derivatives, has provided insights into the preferred conformations and structural characteristics of these compounds. Stereoselective syntheses have shown that cis-1,4- and cis-1,3-dimethylisothiochromans and their dioxides prefer a boat conformation, as demonstrated through X-ray analysis for the cis-1,4-dimethyl sulphone (Pulman & Whiting, 1973).
Chemical Reactions and Properties
The chemical reactions and properties of this compound and related compounds involve various transformations and interactions. For example, the synthesis and characterization of complexes with new donor atom combinations, such as cis-[M(CO)2(N,O)(C)(P)] (M = Re, 99mTc) complexes, have been reported, showcasing the potential for developing novel diagnostic and therapeutic targeted radiopharmaceuticals (Triantis et al., 2018).
Physical Properties Analysis
The study of physical properties, such as solubility and thermal stability, is crucial for understanding the behavior of this compound and related compounds. For instance, polyimides derived from Cis- and Trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides have been analyzed for their solubility in various solvents and thermal stability, showing good thermal resistance with high glass transition temperatures, which is significant for their application in different fields (Fang, Yang, Zhang, Gao, & Ding, 2004).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives, such as reactivity and potential for cross-linking, have been explored in various studies. For example, the nonoxidative modification of protein nucleophiles by trans-4-Oxo-2-nonenal (ONE), a compound related to this compound, has been studied, focusing on the initial Michael addition of imidazole, thiol, and amine groups to give nucleophile-substituted pyrroles, indicating the compound's reactivity and potential for inducing cross-linking in proteins (Zhang, Liu, Xu, Yuan, & Sayre, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that cis-4-nonenal is a deuterated labeled compound , which suggests that it may be used as a tracer in biochemical research.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
As a deuterated labeled compound, it is likely used in research to trace the effects of certain biochemical processes .
Action Environment
It is known that the compound is stable under room temperature conditions .
properties
{ "Design of the Synthesis Pathway": "The synthesis of cis-4-Nonenal can be achieved through a multi-step process involving the oxidation of a primary alcohol and the formation of a double bond.", "Starting Materials": [ "1-Nonanol", "Sodium dichromate", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium sulfate" ], "Reaction": [ "1. Oxidation of 1-Nonanol with sodium dichromate and sulfuric acid to form 1-Nonanal", "2. Conversion of 1-Nonanal to cis-4-Nonenal through a Wittig reaction", "3. Preparation of the Wittig reagent by reacting triphenylphosphine with methanol and hydrochloric acid", "4. Addition of the Wittig reagent to 1-Nonanal in the presence of sodium hydroxide to form cis-4-Nonenal", "5. Purification of the product through extraction with sodium sulfate and distillation" ] } | |
CAS RN |
2277-15-8 |
Molecular Formula |
C9H16O |
Molecular Weight |
140.225 |
Purity |
90% min. |
synonyms |
cis-4-Nonenal |
Origin of Product |
United States |
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